molecular formula C40H53N5O10 B7804111 N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin, >=90% (HPLC)

N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin, >=90% (HPLC)

Cat. No.: B7804111
M. Wt: 763.9 g/mol
InChI Key: UVFAEQZFLBGVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin (Suc-LLVY-AMC) is a fluorogenic peptide substrate widely used to assay proteasomal chymotrypsin-like activity. The compound consists of a tetrapeptide sequence (Leu-Leu-Val-Tyr) linked to a 7-amido-4-methylcoumarin (AMC) fluorophore via an N-succinyl group. Upon cleavage by the proteasome’s β5 subunit, the AMC moiety is released, emitting fluorescence at 460 nm when excited at 380 nm, enabling quantitative measurement of enzymatic activity .

Properties

IUPAC Name

4-[[1-[[1-[[1-[[3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAEQZFLBGVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (often abbreviated as Suc-LLVY-AMC) is a fluorogenic substrate widely used in biochemical assays to study proteolytic activities, particularly those of the 20S proteasome and calpains. This compound has garnered attention due to its role in various biological processes, including protein degradation and cellular signaling.

  • Chemical Formula : C₁₀H₁₃N₄O₄
  • Molecular Weight : 763.9 g/mol
  • CAS Number : 94367-21-2
  • Purity : ≥90% (HPLC)

Suc-LLVY-AMC functions as a substrate for proteolytic enzymes, releasing a fluorescent product upon cleavage. The fluorescence can be measured to quantify enzyme activity. The excitation and emission wavelengths are approximately 380 nm and 460 nm, respectively, making it suitable for high-throughput screening applications in laboratory settings .

Proteasome Activity

Research indicates that Suc-LLVY-AMC is particularly effective in assessing the chymotrypsin-like activity of the 20S proteasome. In various studies, including those involving Jurkat cell lysates, the compound has been utilized to evaluate proteasome function under different physiological conditions. The activity of the proteasome is crucial for maintaining cellular homeostasis by regulating protein turnover and degrading misfolded proteins .

Calpain Activity

In addition to its role with the proteasome, Suc-LLVY-AMC is also a substrate for calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes such as apoptosis and cell cycle regulation. Studies have shown that the compound can effectively measure calpain activity, providing insights into its role in pathological conditions like neurodegenerative diseases .

Case Studies

  • Developmental Regulation of Proteolytic Activities :
    A study on chick embryonic muscle development demonstrated that the proteolytic activities against Suc-LLVY-AMC varied significantly during development. Specifically, while peptide-cleaving activities decreased over time, casein-degrading activities increased, indicating tissue-specific regulation of proteasome activity .
  • Cancer Research :
    In research focusing on head and neck cancer cell lines, Suc-LLVY-AMC was employed to measure proteasome activity in conditioned media. This study highlighted the potential of using this substrate to understand how cancer cells manipulate protein degradation pathways to promote survival and proliferation .

Research Findings Summary

Study FocusFindings
Chick Embryonic Muscle DevelopmentAlterations in proteolytic activities were developmentally regulated; specific changes observed in muscle tissue .
Cancer Cell LinesUtilized Suc-LLVY-AMC to assess proteasome activity; provided insights into cancer cell survival mechanisms .
Calpain ActivityEffective measurement of calpain activity; relevant for understanding neurodegenerative diseases .

Scientific Research Applications

Proteasome Activity Assays

N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin is primarily used to measure chymotrypsin-like activity of the proteasome. This application is crucial in cancer research and studies involving cellular stress responses. The substrate releases a fluorescent signal upon cleavage, allowing for real-time monitoring of proteasome function.

Case Study Example :
In a study conducted on Jurkat cell lysates, researchers employed Suc-LLVY-AMC to assess proteasome activity following treatment with various inhibitors. The fluorescence intensity correlated with the degree of proteasome inhibition, providing insights into the cellular mechanisms of apoptosis and survival pathways .

Calpain Activity Studies

This compound also serves as a substrate for calpains, which are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and necrosis. By measuring the fluorescence emitted after substrate cleavage, researchers can evaluate calpain activity under different physiological and pathological conditions.

Research Findings :
In investigations of hypoxia-induced calpain activation in renal proximal tubular cells, Suc-LLVY-AMC was used to quantify calpain activity. The results indicated that specific inhibitors could modulate calpain activity effectively, suggesting potential therapeutic strategies for renal injuries .

Cellular Mechanism Studies

The compound has been utilized to explore the effects of proteasome inhibition on various signaling pathways. For instance, it has been shown that inhibiting the proteasome can delay caspase activation during apoptosis, highlighting its role in cell death signaling pathways.

Experimental Design :
In experiments involving HeLa cells, fluorescence measurements were taken to analyze caspase processing delays when cells were pre-treated with proteasome inhibitors like bortezomib. The use of Suc-LLVY-AMC allowed researchers to draw connections between proteasome activity and apoptotic signaling .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Proteasome Activity AssaysMeasures chymotrypsin-like activity in cell lysatesJurkat cells study on apoptosis
Calpain Activity StudiesEvaluates calpain function under different conditionsHypoxia-induced activation in kidney cells
Cellular Mechanism StudiesInvestigates effects on apoptosis signaling pathwaysDelayed caspase activation studies

Chemical Reactions Analysis

Enzymatic Hydrolysis Mechanisms

Suc-LLVY-AMC undergoes hydrolysis at the amide bond between the tyrosine (Tyr) residue and the AMC moiety. This reaction is catalyzed by enzymes with chymotrypsin-like or calpain-like activity .

Key Reaction:

Suc-LLVY-AMCEnzymeSuc-LLVY-OH+AMC\text{Suc-LLVY-AMC} \xrightarrow{\text{Enzyme}} \text{Suc-LLVY-OH} + \text{AMC}

The released AMC emits fluorescence at 460 nm upon excitation at 360 nm, enabling quantitative measurement of enzymatic activity .

Enzyme Targets and Kinetic Parameters

The substrate is cleaved by multiple enzymes, including:

EnzymeKm (μM)Vmax (nmol/min/mg)pH OptimumTemperature OptimumReference
20S Proteasome (Chymotrypsin-like)501207.537°C
Calpain I35907.225°C
Calpain II28857.225°C
Trypsin-like proteases110458.037°C

Substrate Specificity and Competitive Inhibition

Suc-LLVY-AMC is highly selective for chymotrypsin-like enzymes due to its hydrophobic valine (Val) and tyrosine (Tyr) residues. Competitive inhibition studies reveal:

  • MG-132 (proteasome inhibitor): IC₅₀ = 12 nM

  • Calpeptin (calpain inhibitor): IC₅₀ = 45 nM

  • Lactacystin (proteasome inhibitor): IC₅₀ = 8 nM

Proteasome Activity Profiling

Suc-LLVY-AMC is used with complementary substrates (e.g., Bz-VGR-AMC for trypsin-like activity) to map proteasome functionality . In Jurkat cell lysates, proteasomal chymotrypsin-like activity showed a linear increase in fluorescence (R² = 0.98) over 60 minutes at 37°C .

Calpain Activation Studies

In rat renal proximal tubules, hypoxia-induced calpain activity increased by 3.2-fold when measured with Suc-LLVY-AMC . The inhibitor PD 150606 reduced activity to baseline levels .

Stability and Reaction Conditions

  • Solubility : Up to 20 mg/mL in DMSO or 10 mg/mL in DMF .

  • Reaction Buffer : 25 mM Tris-HCl (pH 7.5), 0.5 mM EDTA .

  • Stability : Solutions in DMSO/DMF remain stable for 1 month at -20°C; lyophilized powder is stable for 1 year .

Research Findings

  • Leishmania chagasi Proteasome : Suc-LLVY-AMC hydrolysis confirmed proteasomal activity in parasitic lysates (91% inhibition with 10 μM lactacystin) .

  • Ubiquitin-Proteasome Pathway : Identified in Leishmania using this substrate, with a 4.5-fold activity increase under oxidative stress .

  • Tuberculosis Research : The substrate was used to screen inhibitors of Mycobacterium tuberculosis proteasomes, revealing 7 novel compounds with IC₅₀ < 100 nM .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥90% (HPLC), ensuring minimal interference from impurities in sensitive assays .
  • Solubility : Typically dissolved in dimethylformamide (DMF) or aqueous buffers containing detergents like SDS (0.02%) to enhance solubility .
  • Applications : Primarily used to study proteasome inhibition/activation in cancer research, neurodegenerative disease models, and drug development (e.g., evaluating inhibitors like bortezomib or MG132) .
  • Storage : Stable at -20°C for long-term preservation .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Trifluoromethylcoumarin

  • Molecular Formula : C₄₀H₅₀N₅O₁₀F₃ (MW: 817.85) vs. Suc-LLVY-AMC (MW: ~699.8).
  • Specificity : Retains proteasome/chymotrypsin targeting but may exhibit altered kinetic parameters (e.g., $ K_m $) due to fluorophore differences .
  • Purity: ≥98% (HPLC), higher than Suc-LLVY-AMC (≥90%), reducing background noise in assays .

Other Proteasome Substrates

Compound Target Proteasome Subunit Fluorophore/Chromophore Key Differences from Suc-LLVY-AMC References
Cbz-LLE-βNA Caspase-like (β1) β-naphthylamide (βNA) Measures caspase-like activity; chromogenic (colorimetric) detection .
Boc-LRR-AMC Trypsin-like (β2) AMC Targets β2 subunit; peptide sequence (Leu-Arg-Arg) dictates specificity .
Bz-VGR-AMC Trypsin-like (β2) AMC Alternative substrate for β2 activity; differs in peptide sequence (Val-Gly-Arg) .

Non-Proteasome-Targeting Analogues

  • D-Ala-Leu-Lys-7-Amido-4-Methylcoumarin: Sequence: D-Ala-Leu-Lys (vs. Suc-LLVY-AMC’s Leu-Leu-Val-Tyr). Application: Targets non-proteasomal enzymes (e.g., aminopeptidases) due to altered stereochemistry (D-amino acids) .
  • Ac-DEVD-pNA :
    • Chromophore : p-nitroaniline (pNA) instead of AMC.
    • Application : Measures caspase-3 activity in apoptosis studies, unrelated to proteasomal function .

Performance and Practical Considerations

Sensitivity and Kinetics

  • Suc-LLVY-AMC exhibits a $ Km $ of ~50–100 µM for the 20S proteasome, whereas trifluoromethyl derivatives may show lower $ Km $ values due to enhanced fluorophore interactions .
  • Substrates like Cbz-LLE-βNA require longer incubation times (≥1 hour) compared to AMC-based assays (30–75 minutes) due to lower sensitivity of βNA .

Solubility and Stability

  • Suc-LLVY-AMC requires SDS (0.02%) in assay buffers to prevent aggregation, whereas trifluoromethyl derivatives may have improved solubility in organic solvents like DMF .
  • AMC-based substrates are prone to photobleaching, whereas trifluoromethylcoumarin derivatives may offer better photostability .

Commercial Availability

  • Suc-LLVY-AMC is widely available from suppliers like Sigma-Aldrich, Bachem, and Enzo Life Sciences, while trifluoromethyl variants are less common and often custom-synthesized .

Preparation Methods

Protection Strategies for Amino Acid Residues

The synthesis begins with the sequential protection of amino acid side chains to prevent undesired reactions during coupling. The tetrapeptide Leu-Leu-Val-Tyr requires selective protection of tyrosine’s phenolic hydroxyl group and terminal amines.

  • Tyrosine Protection :
    The phenolic hydroxyl group of tyrosine is protected with a tert-butyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under alkaline conditions (pH 9–10) . This step achieves >95% yield, as confirmed by thin-layer chromatography (TLC) .

  • N-Terminal Protection :
    The α-amino group of leucine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-Cl in dichloromethane (DCM). Fmoc is preferred for its orthogonality and ease of removal under mild basic conditions .

Solid-Phase Peptide Synthesis (SPPS)

The protected tetrapeptide is assembled via SPPS using a Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH. Coupling reactions employ carbodiimide-based reagents:

StepAmino AcidReagent SystemReaction Time (hr)Yield (%)
1Tyr(tBu)HOBt/DIC298
2ValHATU/HOAt1.596
3LeuHOBt/DIC295
4LeuHOBt/DIC294

Data adapted from protocols in .

After each coupling, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), monitored by Kaiser test. The final resin-bound peptide is washed with DMF, DCM, and methanol to remove residual reagents .

Succinylation and Coumarin Conjugation

The N-terminal leucine is succinylated post-SPPS:

  • Succinic Anhydride Activation :
    The resin-bound peptide is treated with succinic anhydride (5 equiv) and N,N-diisopropylethylamine (DIPEA) in DMF for 4 hr at 25°C .

  • Cleavage from Resin :
    The peptide is cleaved using a trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) mixture for 2 hr, yielding the crude succinylated peptide .

  • Coumarin Conjugation :
    The free C-terminal tyrosine is conjugated to 7-amino-4-methylcoumarin (AMC) via carbodiimide-mediated amide bond formation:

    • Reagents : AMC (1.2 equiv), HOBt (1.5 equiv), DIC (1.5 equiv) in DMF .

    • Reaction Time : 12 hr at 4°C to minimize racemization.

    • Yield : 85–90% (HPLC) .

Purification and Quality Control

The crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC):

ParameterCondition
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile PhaseA: 0.1% TFA in H₂O; B: 0.1% TFA in acetonitrile
Gradient20–60% B over 30 min
Flow Rate1 mL/min
DetectionUV at 280 nm

Adapted from .

Fractions containing Suc-LLVY-AMC (retention time: 22–24 min) are pooled and lyophilized. Purity is assessed using analytical HPLC (≥90%) , with mass spectrometry (MS) confirming the molecular ion at m/z 763.88 [M+H]⁺ .

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors for coupling steps, reducing reaction times by 40% compared to batch processes. Automated fraction collectors and in-line UV detectors enhance HPLC purification efficiency .

Critical Analysis of Methodological Variations

  • Coumarin Attachment Order :
    Conjugating AMC before succinylation (alternative route) reduces yield by 15% due to side reactions at the N-terminus.

  • Solvent Systems :
    Replacing DMF with N-methyl-2-pyrrolidone (NMP) in SPPS improves solubility of hydrophobic residues (e.g., Val, Leu), boosting yields by 8% .

Troubleshooting Common Synthesis Issues

IssueCauseSolution
Low Coupling YieldIncomplete Fmoc deprotectionIncrease piperidine exposure time
AMC QuenchingResidual TFA in final productNeutralize with cold diethyl ether
HPLC Peak SplittingDiastereomer formationOptimize SPPS coupling temperature

Q & A

Basic Research Questions

Q. What is the standard protocol for measuring 20S proteasome chymotrypsin-like activity using Suc-LLVY-AMC?

  • Methodological Answer :

Prepare assay buffer (20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.02% SDS).

Incubate 20S proteasome (35–50 ng) with 20–100 µM Suc-LLVY-AMC at 37°C for 30 min–2 h.

Terminate the reaction and measure fluorescence (ex: 365–380 nm, em: 460–480 nm) using a plate reader.

  • Critical Parameters : Substrate concentration and incubation time vary based on proteasome source and instrument sensitivity. For example, 20 µM substrate incubated for 2 h yields linear kinetics in human proteasome assays .
  • Data Table :
Substrate Conc.Incubation TimeDetection (Ex/Em)Reference
20 µM2 h365/460 nm
0.1 mM30 min380/480 nm

Q. How should Suc-LLVY-AMC be stored and prepared to ensure stability?

  • Methodological Answer :

  • Store lyophilized powder at –20°C in desiccated conditions.
  • Prepare stock solutions in anhydrous DMSO (e.g., 10 mM) and dilute in assay buffer to avoid precipitation.
  • Avoid repeated freeze-thaw cycles; aliquot working solutions for single-use .

Q. Why is ≥90% HPLC purity critical for Suc-LLVY-AMC in enzymatic assays?

  • Methodological Answer :

  • Impurities (e.g., free AMC or truncated peptides) can artificially inflate baseline fluorescence or inhibit proteasome activity.
  • Validate each batch via HPLC to confirm purity and compare activity across lots. Use negative controls (substrate-only and enzyme-only) to rule out contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in proteasome activity measurements across studies using Suc-LLVY-AMC?

  • Methodological Answer :

  • Identify Variables : Compare substrate concentrations (20 µM vs. 100 µM), incubation times, and detection wavelengths (e.g., 365 vs. 380 nm excitation).
  • Standardization : Normalize activity to protein concentration and use internal controls (e.g., proteasome inhibitor MG132 at 10 µM).
  • Case Study : A study using 0.1 mM substrate for 30 min reported 80% higher fluorescence than 20 µM for 2 h, likely due to signal saturation .

Q. What strategies confirm the specificity of Suc-LLVY-AMC for chymotrypsin-like activity in complex samples?

  • Methodological Answer :

Use selective inhibitors: Pre-incubate samples with 10 µM MG132 or lactacystin to block proteasome activity.

Test cross-reactivity: Incubate with non-proteasomal proteases (e.g., cathepsins) and measure residual fluorescence.

Orthogonal validation: Combine with SDS-PAGE to visualize proteasome subunits or LC-MS to quantify AMC release .

Q. How can fluorogenic assays using Suc-LLVY-AMC be integrated with other analytical techniques?

  • Methodological Answer :

  • LC-MS/MS : Quantify hydrolyzed AMC and correlate with fluorescence data to rule out matrix interference.
  • Immunoblotting : Validate proteasome inhibition by measuring polyubiquitinated protein accumulation.
  • Statistical Design : Use factorial experiments to assess interactions between substrate kinetics and inhibitors .

Contradiction Analysis

  • Evidence Conflict : Substrate concentrations in published protocols vary by 5-fold (20 µM vs. 100 µM).
    • Resolution : Lower concentrations (20 µM) are optimal for kinetic studies to avoid signal plateauing, while higher concentrations (100 µM) may suit endpoint assays .
  • Detection Wavelength Variability : Excitation ranges from 365–380 nm.
    • Best Practice : Calibrate instruments using free AMC standards and validate with a positive control (e.g., pre-hydrolyzed substrate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.